N-(5-chloro-2-methoxyphenyl)-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of sulfanylacetamides. This compound is characterized by the presence of a pyridazine ring, a methoxyphenyl group, and a chloro-methoxyphenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the pyridazine ring with a methoxyphenyl group using a suitable electrophilic aromatic substitution reaction.
Formation of the Sulfanylacetamide Linkage: The final step involves the reaction of the pyridazine derivative with 5-chloro-2-methoxyphenylthioacetic acid under appropriate conditions to form the sulfanylacetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro groups (if present) or other reducible functionalities.
Substitution: Electrophilic or nucleophilic substitution reactions may occur at the aromatic rings or the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide would depend on its specific interactions with biological targets. Potential mechanisms could include:
Binding to Enzymes or Receptors: Inhibiting or modulating their activity.
Interference with Cellular Pathways: Affecting signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-methoxyphenyl)-2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide: Similar structure with a different position of the methoxy group.
N-(5-chloro-2-methoxyphenyl)-2-[6-(3-methylphenyl)pyridazin-3-yl]sulfanylacetamide: Similar structure with a methyl group instead of a methoxy group.
Uniqueness
N-(5-chloro-2-methoxyphenyl)-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups and their positions, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S/c1-26-15-5-3-4-13(10-15)16-7-9-20(24-23-16)28-12-19(25)22-17-11-14(21)6-8-18(17)27-2/h3-11H,12H2,1-2H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAGHHDCHFVKKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(C=C2)C3=CC(=CC=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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